molecular formula C36H47N B12583525 4-Ethynyl-N,N-bis(4-octylphenyl)aniline CAS No. 647851-37-4

4-Ethynyl-N,N-bis(4-octylphenyl)aniline

Cat. No.: B12583525
CAS No.: 647851-37-4
M. Wt: 493.8 g/mol
InChI Key: SWAHSIGYTOIYNS-UHFFFAOYSA-N
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Description

4-Ethynyl-N,N-bis(4-octylphenyl)aniline is an organic compound that belongs to the class of ethynyl-substituted anilines. This compound is characterized by the presence of an ethynyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two 4-octylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of N,N-bis(4-octylphenyl)aniline.

    Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-bis(4-octylphenyl)aniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N,N-bis(4-octylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Saturated aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-Ethynyl-N,N-bis(4-octylphenyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with methoxy groups instead of octyl groups.

    4-Ethynyl-N,N-bis(4-methylphenyl)aniline: Similar structure but with methyl groups instead of octyl groups.

Uniqueness

4-Ethynyl-N,N-bis(4-octylphenyl)aniline is unique due to the presence of long octyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other ethynyl-substituted anilines and provides it with unique properties and applications.

Properties

CAS No.

647851-37-4

Molecular Formula

C36H47N

Molecular Weight

493.8 g/mol

IUPAC Name

N-(4-ethynylphenyl)-4-octyl-N-(4-octylphenyl)aniline

InChI

InChI=1S/C36H47N/c1-4-7-9-11-13-15-17-32-21-27-35(28-22-32)37(34-25-19-31(6-3)20-26-34)36-29-23-33(24-30-36)18-16-14-12-10-8-5-2/h3,19-30H,4-5,7-18H2,1-2H3

InChI Key

SWAHSIGYTOIYNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCCCC)C3=CC=C(C=C3)C#C

Origin of Product

United States

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